molecular formula C6H12Br2 B3119444 1,5-Dibromo-2-methylpentane CAS No. 25118-31-4

1,5-Dibromo-2-methylpentane

Cat. No.: B3119444
CAS No.: 25118-31-4
M. Wt: 243.97 g/mol
InChI Key: UTNRTAHSAPJDBX-UHFFFAOYSA-N
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Description

1,5-Dibromo-2-methylpentane is an organic compound with the molecular formula C6H12Br2. It is a dibromo derivative of 2-methylpentane, characterized by the presence of two bromine atoms attached to the first and fifth carbon atoms of the pentane chain. This compound is used in various chemical reactions and has applications in scientific research and industry.

Scientific Research Applications

1,5-Dibromo-2-methylpentane is utilized in various scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: The compound is used in the development of new drugs and medicinal compounds.

    Material Science: It is employed in the preparation of polymers and other advanced materials.

    Chemical Reagents: It acts as a reagent in various chemical reactions and transformations.

Safety and Hazards

1,5-Dibromo-2-methylpentane is considered hazardous. It is combustible and harmful if swallowed . It causes skin irritation and serious eye irritation . Safety measures include avoiding contact with skin and eyes, not breathing in mist/vapors/spray, not ingesting the compound, and seeking immediate medical assistance if swallowed .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dibromo-2-methylpentane can be synthesized through the bromination of 2-methylpentane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as light or heat to facilitate the substitution of hydrogen atoms with bromine atoms at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors where 2-methylpentane is reacted with bromine under controlled conditions. The reaction parameters such as temperature, pressure, and bromine concentration are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,5-Dibromo-2-methylpentane undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).

    Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes in the presence of a strong base.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like ethanol or dimethyl sulfoxide (DMSO).

    Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium hydroxide (KOH) are used under heated conditions.

Major Products Formed

    Substitution Reactions: Products include alcohols or ethers depending on the nucleophile used.

    Elimination Reactions: The major products are alkenes such as 2-methyl-1-pentene or 2-methyl-2-pentene.

Mechanism of Action

The mechanism of action of 1,5-Dibromo-2-methylpentane in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates facilitate the substitution or elimination processes, leading to the formation of new chemical bonds and products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

  • 1,5-Dibromo-3-methylpentane
  • 1,2-Dibromo-4-methylpentane
  • 1,3-Dibromo-2-methylpropane

Uniqueness

1,5-Dibromo-2-methylpentane is unique due to its specific substitution pattern, which influences its reactivity and the types of products formed in chemical reactions. Compared to similar compounds, it may exhibit different reactivity profiles and selectivity in substitution and elimination reactions.

Properties

IUPAC Name

1,5-dibromo-2-methylpentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12Br2/c1-6(5-8)3-2-4-7/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTNRTAHSAPJDBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCBr)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Br2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50282778
Record name 1,5-dibromo-2-methylpentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50282778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25118-31-4
Record name NSC27966
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27966
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,5-dibromo-2-methylpentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50282778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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